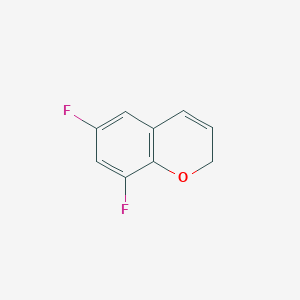

6,8-difluoro-2H-chromene

Overview

Description

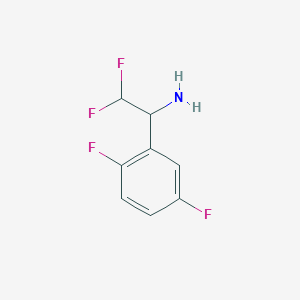

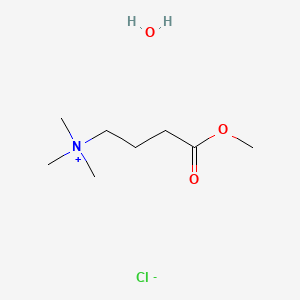

“6,8-difluoro-2H-chromene” is a chemical compound with the CAS Number: 1015938-81-4 . It has a molecular weight of 168.14 . The IUPAC name for this compound is 6,8-difluoro-2H-chromene . It is a liquid at room temperature .

Synthesis Analysis

A significantly improved synthesis of 5,8-difluoro-2H-chromene using silicone oil as the reaction solvent has been described . This new method eliminated the tedious workup and large quantity of waste produced via conventional methods .

Molecular Structure Analysis

The 6,8-difluoro-2H-chromene molecule contains a total of 19 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ether .

Chemical Reactions Analysis

The synthesis of 2H-chromenes has been achieved through different catalytic methodologies . These methodologies are structured around three main approaches: (I) catalysis with (transition) metals, (II) metal-free Brønsted and Lewis acid/base catalysis, which includes examples of nonenantioselective organocatalysis, and (III) enantioselective organo-catalysis .

Physical And Chemical Properties Analysis

The physical form of 6,8-difluoro-2H-chromene is a liquid . It has a molecular weight of 168.14 .

Scientific Research Applications

Organic Synthesis and Material Science

6,8-difluoro-2H-chromene: serves as an important oxygen heterocycle in organic synthesis . Its structure is pivotal in the formation of complex organic compounds and materials. Researchers utilize it for synthesizing various derivatives that have applications in creating new materials with desired properties, such as increased strength or improved electrical conductivity.

Pharmaceutical Agent Development

The chromene nucleus, to which 6,8-difluoro-2H-chromene belongs, is a fundamental component in a range of pharmaceutical agents . It’s used in the development of drugs with diverse therapeutic activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Biologically Active Molecule Synthesis

6,8-difluoro-2H-chromene: is used in the synthesis of biologically active molecules that are present in natural products . These molecules have significant roles in various biological processes and can be used to study or treat different diseases.

Antimicrobial and Antiviral Research

Due to its bioactive properties, 6,8-difluoro-2H-chromene is researched for its potential use in antimicrobial and antiviral therapies . Its derivatives could lead to the development of new treatments for infections and viruses that are resistant to current medications.

Cancer Research

The chromene structure is known for its anti-cancer properties . 6,8-difluoro-2H-chromene is studied for its potential use in cancer treatment, either as a standalone therapeutic agent or as a part of combination therapies.

Anti-inflammatory Applications

Researchers are exploring 6,8-difluoro-2H-chromene for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases . Its derivatives may lead to new, more effective anti-inflammatory medications.

Neuroprotective Agent Research

There is interest in 6,8-difluoro-2H-chromene for its potential neuroprotective effects. Compounds derived from it could help in the treatment of neurodegenerative diseases by protecting nerve cells from damage .

Antioxidant Properties

6,8-difluoro-2H-chromene: and its derivatives are being studied for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including aging-related conditions .

Safety and Hazards

properties

IUPAC Name |

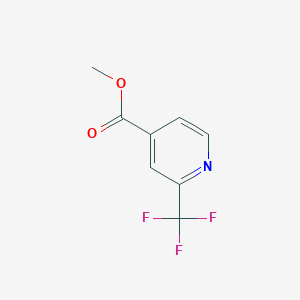

6,8-difluoro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQKJKGKLYCHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-difluoro-2H-chromene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Chloro-3-oxo-7-thia-2-azatricyclo[6.4.0.0^{2,6}]dodeca-1(8),9,11-triene-6-carboxylic acid](/img/structure/B1419654.png)